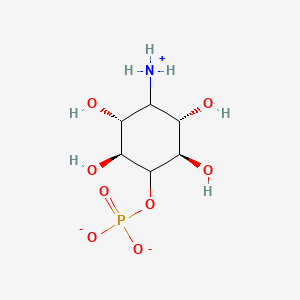
N-phosphonato-L-lombricine(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phosphonato-L-lombricine(2-) is an alpha-amino-acid anion obtained via deprotonation of the carboxy and phoisphate groups as well as protonation of the amino and guanidino groups of N-phospho-L-lombricine; major species at pH 7.3. It is an alpha-amino-acid anion and an organophosphate oxoanion. It is a conjugate base of a N-phospho-L-lombricine.
Applications De Recherche Scientifique
Formation and Biological Role
- N-phosphonato-L-lombricine(2-) is involved in the biological formation of lombricine in earthworms. This formation process includes the transfer of the amidino group from arginine to serine ethanolamine phosphodiester, suggesting a critical role in earthworm biochemistry (Rossiter, Gaffney, Rosenberg, & Ennor, 1960).
Enzymatic and Biochemical Studies
- Lombricine kinase, which is structurally similar to N-phosphonato-L-lombricine(2-), plays a significant role in buffering cellular ATP levels. Studies on lombricine kinase from the marine worm Urechis caupo have provided insights into the enzyme's specificity and dynamics, contributing to our understanding of phosphagen kinases (Bush et al., 2011).
Environmental and Analytical Chemistry
- Research on phosphonates, including compounds structurally related to N-phosphonato-L-lombricine(2-), has been crucial in environmental and analytical chemistry. Studies focus on their use in wastewater treatment, their interaction with natural systems, and methods for their trace quantification (Armbruster et al., 2019).
Pharmacological Research
- Phosphonates, closely related to N-phosphonato-L-lombricine(2-), have been studied for their potential in medicinal chemistry, especially as enzyme inhibitors. This research includes the exploration of aminophosphonates and phosphinates for their diverse biological activities and applications in drug design (Mucha, Kafarski, & Berlicki, 2011).
Biogeochemical Cycling
- Phosphonates are significant in biogeochemical cycling, and research has explored their microbial degradation and environmental impact. This includes the study of enzymes responsible for phosphonate breakdown and their role in global phosphorus cycling (Quinn, Kulakova, Cooley, & McGrath, 2007).
Propriétés
Formule moléculaire |
C6H14N4O9P2-2 |
|---|---|
Poids moléculaire |
348.14 g/mol |
Nom IUPAC |
(2S)-3-[2-[amino-(phosphonatoamino)methylidene]azaniumylethoxy-oxidophosphoryl]oxy-2-azaniumylpropanoate |
InChI |
InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/p-2/t4-/m0/s1 |
Clé InChI |
QOYUHKALUMVCHB-BYPYZUCNSA-L |
SMILES isomérique |
C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-] |
SMILES canonique |
C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



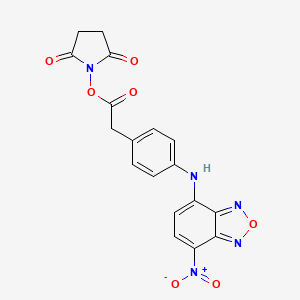
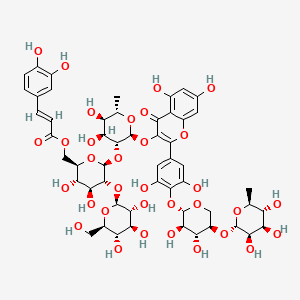
![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
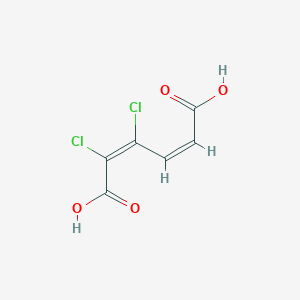

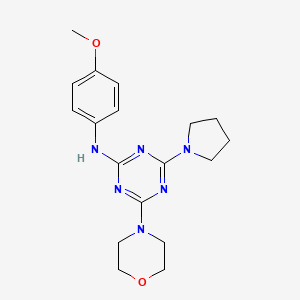

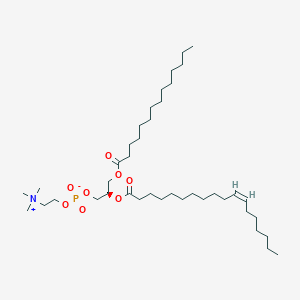
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
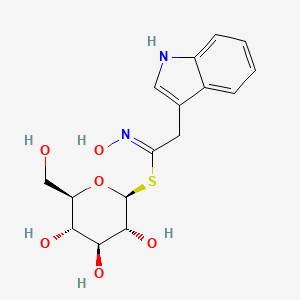
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)

